Cas no 2171267-85-7 (3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is a specialized protected amino acid derivative used in peptide synthesis. Its key structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, and a tert-butoxy group that enhances solubility and stability during synthesis. The ethylamide linkage and carboxylic acid functionality provide versatility in solid-phase peptide coupling strategies. This compound is particularly valuable for constructing complex peptides with controlled stereochemistry, ensuring high purity and yield. Its optimized design minimizes side reactions, making it suitable for demanding applications in medicinal chemistry and bioconjugation.
3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid structure
2171267-85-7 structure
Product name:3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
CAS No:2171267-85-7
MF:C27H34N2O6
MW:482.568667888641
CID:6148200
PubChem ID:165528966

3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
    • EN300-1492740
    • 2171267-85-7
    • 3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
    • Inchi: 1S/C27H34N2O6/c1-5-29(15-14-24(30)31)25(32)23(17-35-27(2,3)4)28-26(33)34-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-23H,5,14-17H2,1-4H3,(H,28,33)(H,30,31)/t23-/m0/s1
    • InChI Key: NEQFWDGLRSMXEB-QHCPKHFHSA-N
    • SMILES: O(C(N[C@H](C(N(CC)CCC(=O)O)=O)COC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 482.24168681g/mol
  • Monoisotopic Mass: 482.24168681g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 105Ų

3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1492740-5000mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
5000mg
$9769.0 2023-09-28
Enamine
EN300-1492740-250mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
250mg
$3099.0 2023-09-28
Enamine
EN300-1492740-1000mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
1000mg
$3368.0 2023-09-28
Enamine
EN300-1492740-50mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
50mg
$2829.0 2023-09-28
Enamine
EN300-1492740-500mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
500mg
$3233.0 2023-09-28
Enamine
EN300-1492740-2500mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
2500mg
$6602.0 2023-09-28
Enamine
EN300-1492740-10000mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
10000mg
$14487.0 2023-09-28
Enamine
EN300-1492740-100mg
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
100mg
$2963.0 2023-09-28
Enamine
EN300-1492740-1.0g
3-[(2S)-3-(tert-butoxy)-N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171267-85-7
1g
$0.0 2023-06-05

Additional information on 3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid

Comprehensive Analysis of 3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171267-85-7)

The compound 3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171267-85-7) is a highly specialized chemical entity with significant applications in peptide synthesis and pharmaceutical research. Its complex structure, featuring a tert-butoxy group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting moiety, makes it a valuable intermediate in the development of bioactive molecules. Researchers and industry professionals often search for "Fmoc-protected amino acid derivatives" or "peptide synthesis reagents," reflecting the growing demand for advanced tools in drug discovery.

In recent years, the interest in 3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid has surged due to its role in solid-phase peptide synthesis (SPPS). The Fmoc group is particularly noteworthy for its labile nature under mild basic conditions, enabling selective deprotection without affecting other functional groups. This property aligns with the current trend toward greener and more efficient synthetic methodologies, a topic frequently queried in scientific forums and search engines like "sustainable peptide synthesis" or "Fmoc deprotection optimization."

The structural complexity of this compound also raises questions about its purity and analytical characterization. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to ensure quality control. Searches for "HPLC methods for Fmoc-amino acids" or "CAS 2171267-85-7 analytical data" highlight the need for reliable protocols in quality assurance. Furthermore, the compound's chiral center (2S configuration) underscores its relevance in enantioselective synthesis, a hot topic in asymmetric catalysis and medicinal chemistry.

From a commercial perspective, 3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is often sourced by pharmaceutical companies and academic labs engaged in peptide-based drug development. The rise of "peptide therapeutics" as a search term reflects the expanding market for biologics and personalized medicine. This compound's utility in constructing peptide backbones or modifying side chains positions it as a critical asset in these endeavors.

In summary, 3-(2S)-3-(tert-butoxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid (CAS No. 2171267-85-7) embodies the intersection of synthetic chemistry and biomedical innovation. Its multifaceted applications, coupled with evolving industry demands, make it a subject of enduring interest. By addressing common queries like "Fmoc-amino acid stability" or "peptide coupling reagents," this overview aims to bridge knowledge gaps while adhering to SEO best practices for visibility in scientific and industrial search contexts.

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